molecular formula C22H22N2O4S B183155 2-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 5918-81-0

2-Methylimidazo[1,2-a]pyridin-5-amine

Cat. No.: B183155
CAS No.: 5918-81-0
M. Wt: 410.5 g/mol
InChI Key: NOWACSASHPEWDE-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-5-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. It is known for its unique structural properties, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. This reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves multicomponent reactions, oxidative coupling, and tandem reactions. These methods are preferred due to their efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine and iodine. The reactions typically require specific solvents and controlled temperatures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and halogenated derivatives. These products are often characterized using techniques such as X-ray diffraction and NMR spectroscopy to confirm their structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylimidazo[1,2-a]pyridin-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOFFJUHGYUNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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